2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPO belongs to the class of pyridazinone derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
- Researchers have explored the antibacterial and antiparasitic potential of this compound. In vitro studies revealed that some derivatives of this molecule exhibit superior activity against Clostridium sporogenes bacteria compared to the standard drug metronidazole . Additionally, certain derivatives demonstrated remarkable antigiardial activity, outperforming metronidazole. Notably, 1-Ethyl-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazine showed similar antigiardial activity to metronidazole .
- The compound’s inhibitory effect on PAK4 activity has been investigated. PAK4 is involved in cytoskeleton dynamics, cancer cell migration, and invasion. In particular, one derivative significantly decreased the migration and invasion potential of A549 lung cancer cells in a dose-dependent manner .
- Novel derivatives containing piperazine structures have been designed and synthesized. Among them, (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone was studied for its herbicidal activity. Structural confirmation was achieved through X-ray diffraction .
Antibacterial and Antiparasitic Activities
Cancer Cell Migration and Invasion Inhibition
Herbicidal Activity
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions .
Mode of Action
The compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various therapeutic effects .
Biochemical Pathways
The compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one affects the biochemical pathways associated with the alpha1-adrenergic receptors . The downstream effects of these pathways can lead to various therapeutic outcomes .
Pharmacokinetics
The pharmacokinetics of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one’s action involve changes in the activity of the alpha1-adrenergic receptors . These changes can lead to various therapeutic effects, depending on the specific condition being treated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its target and how it is metabolized and excreted from the body .
properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-3-8-17(23)22(19-14)13-18(24)21-11-9-20(10-12-21)15-4-6-16(25-2)7-5-15/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIDJRSHGAHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one |
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